1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a benzyl group, a methyl group, and a thione group attached to the dihydropyridine ring
Preparation Methods
The synthesis of 1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the condensation of benzylamine with an appropriate β-keto ester, followed by cyclization and subsequent introduction of the thione group.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors and optimized reaction conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the thione group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-one and other dihydropyridine derivatives share structural similarities.
Uniqueness: The presence of the thione group in this compound distinguishes it from other dihydropyridine derivatives, potentially leading to different chemical reactivity and biological activity.
Properties
CAS No. |
185621-80-1 |
---|---|
Molecular Formula |
C13H15NS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
1-benzyl-2-methyl-2,3-dihydropyridine-6-thione |
InChI |
InChI=1S/C13H15NS/c1-11-6-5-9-13(15)14(11)10-12-7-3-2-4-8-12/h2-5,7-9,11H,6,10H2,1H3 |
InChI Key |
PCQHJFZBTONGLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(=S)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.